molecular formula C12H14N2O3 B14838829 4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide

4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide

Cat. No.: B14838829
M. Wt: 234.25 g/mol
InChI Key: AEPDECSVODQSLA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a dimethylpicolinamide moiety. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide involves several steps. One common method includes the reaction of 4-cyclopropoxy-3-formylpyridine with N,N-dimethylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide include:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-cyclopropyloxy-3-formyl-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-14(2)12(16)11-9(7-15)10(5-6-13-11)17-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

AEPDECSVODQSLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1C=O)OC2CC2

Origin of Product

United States

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